4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane
Description
4-(4-Chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane is a synthetic organic compound featuring a seven-membered thiazepane ring substituted with a 4-chlorobenzoyl group at the 4-position and a 2-methylphenyl group at the 7-position. This structure combines aromatic and heterocyclic moieties, which are common in pharmaceuticals and bioactive molecules. The presence of the chlorobenzoyl group may enhance lipophilicity and binding affinity to hydrophobic targets, while the 2-methylphenyl substituent could influence steric interactions and metabolic stability .
Properties
IUPAC Name |
(4-chlorophenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c1-14-4-2-3-5-17(14)18-10-11-21(12-13-23-18)19(22)15-6-8-16(20)9-7-15/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVVNPOSTHFNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. Commonly used reagents include thiourea and an appropriate alkyl halide.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a base such as sodium hydride.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached via a Friedel-Crafts acylation reaction using o-toluoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane and related compounds, based on available pharmacopeial and synthetic chemistry data:
Key Findings:
Structural Variations: The chlorobenzoyl group in the target compound is retained in fenofibrate derivatives but replaced with a benzodioxole-carbonyl group in the CHEMENU analog . Substitutions at the 7-position (e.g., 2-methylphenyl vs.
Impurity Profiles: Process impurities like methyl/ethyl esters of chlorobenzoyl-phenoxypropanoates exhibit lower RRT values (0.65–0.85) compared to fenofibrate (RRT = 1.00), indicating differences in chromatographic behavior .
Pharmacological Implications: Fenofibrate-related compounds with chlorobenzoyl groups are known PPAR-α agonists, implying that the target compound may share similar mechanisms but with modified pharmacokinetics due to thiazepane ring rigidity . The CHEMENU analog’s difluorophenyl substituent may enhance metabolic stability compared to the methylphenyl group in the target compound .
Biological Activity
4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazepane ring structure, which is characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the 4-chlorobenzoyl and 2-methylphenyl substituents contributes to its unique chemical properties and potential interactions with biological targets.
Biological Activity Data
Research indicates that thiazepane derivatives exhibit a range of biological activities. Below is a summary table of findings related to similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial potential | |
| N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide | Inhibits carbonic anhydrase | |
| 1,4-Thiazepanones | Anticancer properties |
Case Studies
Several studies have explored the biological activities of thiazepane derivatives:
- Antimicrobial Activity : A study investigating various thiazepanes found significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
- Anticancer Properties : Research on thiazepanones showed that they could induce apoptosis in cancer cell lines by activating caspase pathways, suggesting potential as anticancer agents.
- Neuropharmacological Effects : Some thiazepane derivatives have been evaluated for their effects on neurotransmitter systems, indicating potential use in treating neurodegenerative diseases.
Recent Research Findings
Recent advancements in the synthesis and evaluation of thiazepane derivatives highlight their potential in drug discovery:
- A study demonstrated that modifying the substituents on the thiazepane ring could enhance its affinity for specific protein targets involved in cancer progression.
- Another investigation utilized high-throughput screening methods to identify novel thiazepane derivatives with improved bioactivity profiles against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
